molecular formula C12H9F3N6S B2901824 N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 2380183-56-0

N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B2901824
CAS No.: 2380183-56-0
M. Wt: 326.3
InChI Key: TWFWGLKZPPXRQR-UHFFFAOYSA-N
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Description

The compound N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine features a pyrimidin-2-amine core substituted with a trifluoromethyl group at position 3. The amine at position 2 is linked to a methyl group that bridges a 1,2,3-triazole ring, which is further substituted with a thiophen-2-yl moiety. This structure combines electron-withdrawing (trifluoromethyl) and heteroaromatic (thiophene, triazole) groups, making it a candidate for targeting enzymes or receptors requiring hydrophobic and π-π interactions.

Properties

IUPAC Name

N-[(1-thiophen-2-yltriazol-4-yl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N6S/c13-12(14,15)9-3-4-16-11(18-9)17-6-8-7-21(20-19-8)10-2-1-5-22-10/h1-5,7H,6H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFWGLKZPPXRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N2C=C(N=N2)CNC3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methanol

The triazole core is synthesized via CuAAC, a widely used "click chemistry" method.
Procedure ():

  • Reactants :
    • Thiophene-2-azide (1.0 mmol)
    • Propargyl alcohol (1.2 mmol)
  • Conditions :
    • Catalyst: Cu(OAc)₂ (10 mol%) and sodium ascorbate (20 mol%)
    • Solvent: Acetone/water (1:2 v/v)
    • Temperature: Room temperature, 12 hours
  • Yield : 85–90%
  • Characterization :
    • IR: Peaks at 2100 cm⁻¹ (alkyne), 1650 cm⁻¹ (triazole)
    • ¹H NMR (CDCl₃): δ 7.85 (s, 1H, triazole), 7.45–7.10 (m, 3H, thiophene)

Functionalization to N-methyl Intermediate

The alcohol is converted to a primary amine for subsequent coupling.
Procedure ():

Synthesis of 4-(Trifluoromethyl)pyrimidin-2-amine

The pyrimidine amine is prepared via nucleophilic substitution.
Procedure ():

  • Reactants :
    • 2-Chloro-4-(trifluoromethyl)pyrimidine (1.0 mmol)
    • Ammonia (7N in MeOH, 5 eq)
  • Conditions :
    • Solvent: Ethanol, 80°C, 6 hours
  • Yield : 88%
  • Characterization :
    • ¹⁹F NMR: δ -62.5 (CF₃)
    • ¹H NMR (DMSO-d₆): δ 8.50 (d, 1H, pyrimidine), 6.95 (s, 2H, NH₂)

Final Coupling via Reductive Amination

The triazole-methylamine and pyrimidin-2-amine are coupled.
Procedure ():

  • Reactants :
    • Triazole-methylamine (1.0 mmol)
    • 4-(Trifluoromethyl)pyrimidin-2-amine (1.2 mmol)
    • NaBH₃CN (1.5 eq)
  • Conditions :
    • Solvent: MeOH, RT, 24 hours
  • Yield : 75%
  • Characterization :
    • HRMS: m/z 367.12 [M+H]⁺ (calc. 367.11)
    • ¹³C NMR: δ 158.9 (pyrimidine C2), 144.5 (triazole C4)

Data Summary Table

Step Reaction Type Key Reagents/Conditions Yield (%)
1 CuAAC Cu(OAc)₂, sodium ascorbate 85–90
2a Bromination PBr₃, DCM 92
2b Amination Methylamine, THF 78
3 Nucleophilic substitution NH₃, ethanol 88
4 Reductive amination NaBH₃CN, MeOH 75

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Antinociceptive Activity

Research has indicated that derivatives of imidazolidine-2,4-dione exhibit significant antinociceptive effects. A study demonstrated that the compound 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (related to 5-Ethyl-3-(4-fluorophenyl)imidazolidine-2,4-dione) showed promising results in reducing pain in animal models. The LD50 was calculated to be 1358.9 mg/kg in mice, indicating a relatively safe profile for further pharmacological studies .

Compound LD50 (mg/kg) Effect
IM-31358.9Antinociceptive

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study synthesized various imidazolidine derivatives, including those containing fluorinated phenyl groups, which exhibited activity against several bacterial strains. This suggests potential use in developing new antibiotics or antimicrobial agents .

Herbicidal Properties

5-Ethyl-3-(4-fluorophenyl)imidazolidine-2,4-dione has been explored for its herbicidal activity. In a series of experiments, compounds derived from imidazolidinediones were tested for their efficacy against common weeds in rice cultivation. The results indicated that certain derivatives could effectively control weed growth while minimizing damage to the rice crops .

Herbicidal Compound Weed Control Rating (0-10) Crop Injury Rating (0-10)
3-(4-chloro-2-fluoro...)82

Polymer Chemistry

In materials science, compounds like 5-Ethyl-3-(4-fluorophenyl)imidazolidine-2,4-dione are being investigated for their potential as precursors in polymer synthesis. Their unique chemical structure can enhance the thermal and mechanical properties of polymers, making them suitable for high-performance applications .

Case Study 1: Antinociceptive Mechanism

A detailed investigation into the antinociceptive mechanism of related compounds showed that they likely operate through central mechanisms affecting pain perception pathways in the nervous system. This was evidenced by increased nociceptive thresholds observed in behavioral tests .

Case Study 2: Herbicidal Efficacy

In field trials, the herbicidal efficacy of imidazolidinediones was assessed under various environmental conditions. The data revealed that specific formulations could significantly reduce weed populations without adversely affecting rice yield, highlighting their potential as environmentally friendly herbicides .

Mechanism of Action

The mechanism of action of N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit carbonic anhydrase by binding to its active site, thereby blocking the enzyme’s function . The pathways involved often include signal transduction and metabolic pathways that are crucial for cell survival and proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Substituted Pyrimidines

N-Benzyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1j)
  • Structure : Pyrimidin-4-amine with a nitro-substituted 1,2,4-triazole at position 2 and a benzyl group .
  • Key Differences :
    • Triazole isomer : 1,2,4-triazole vs. 1,2,3-triazole in the target compound.
    • Substituents : Nitro group (electron-withdrawing) vs. thiophene (electron-rich).
  • Implications : The nitro group may reduce metabolic stability compared to the thiophene’s bioisosteric sulfur heterocycle.
N-Cyclopropyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1n)
  • Structure : Cyclopropylamine substituent on pyrimidin-4-amine .
  • Key Differences :
    • Positioning : Triazole at pyrimidine position 2 vs. methyl-triazole linkage in the target.
    • Solubility : Cyclopropyl groups may enhance lipophilicity compared to the trifluoromethyl-thiophene system.

Pyrimidines with Trifluoromethyl Groups

4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine ()
  • Structure : Pyrimidin-2-amine with a thiazole at position 4 and trifluoromethyl on a phenyl group .
  • Key Differences :
    • Heterocycle : Thiazole (nitrogen-sulfur) vs. thiophene (sulfur-only).
    • Trifluoromethyl placement : On a phenyl ring vs. directly on pyrimidine.

Triazole-Thiophene Hybrids

N-(2-{1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-1H-1,2,3-triazol-4-yl}ethyl)-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide ()
  • Structure : Combines triazole, pyrimidine, and trifluoromethyl-oxadiazole .
  • Key Differences :
    • Linker : Ethyl vs. methyl bridge in the target compound.
    • Functional groups : Oxadiazole vs. pyrimidine-trifluoromethyl.
  • Implications : The oxadiazole’s polarity may reduce cell permeability compared to the target’s lipophilic thiophene.

Isomeric Pyrimidine-Triazole Derivatives

N-Benzyl-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine (2j)
  • Structure : Triazole at pyrimidine position 4 instead of 2 .
  • Key Differences :
    • Regioisomerism : Altered spatial arrangement affects binding pocket compatibility.
    • Substituent effects : Nitro group’s strong electron-withdrawal vs. trifluoromethyl’s moderate effect.

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Heterocycle Type Biological Implications
Target Compound Pyrimidin-2-amine CF₃, 1,2,3-triazole-thiophene Thiophene, 1,2,3-triazole Enhanced π-stacking, lipophilicity
1j () Pyrimidin-4-amine Benzyl, 3-nitro-1,2,4-triazole 1,2,4-triazole Potential nitro group toxicity
Compound Pyrimidin-2-amine CF₃-phenyl, thiazole Thiazole Hydrogen-bonding specificity
2j () Pyrimidin-2-amine Benzyl, 3-nitro-1,2,4-triazole (position 4) 1,2,4-triazole Altered regioselectivity

Biological Activity

N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine (CAS Number: 2415582-60-2) is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H11N5F3SC_{14}H_{11}N_{5}F_{3}S with a molecular weight of 297.34 g/mol. The structure features a thiophene ring, a triazole moiety, and a pyrimidine derivative, which contribute to its bioactivity.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : The 1,2,4-triazole derivatives have shown promising antifungal activity against various strains such as Candida albicans and Aspergillus flavus. In comparative studies, certain derivatives exhibited lower minimum inhibitory concentrations (MICs) than established antifungal agents like fluconazole .
  • Antibacterial Activity : A series of triazole derivatives demonstrated broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, compounds with trifluoromethyl substituents showed enhanced activity against resistant strains like MRSA and Pseudomonas aeruginosa with MIC values ranging from 1–8 μg/mL .

Antitumor Activity

This compound has been investigated for its anticancer potential. Studies have highlighted its ability to inhibit tumor cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may exert its effects by inhibiting specific enzymes involved in cancer cell signaling pathways. For example, it has been shown to modulate the activity of deubiquitinases which play a role in the regulation of oncogenic proteins .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the triazole and pyrimidine rings significantly influence biological activity:

ModificationEffect on Activity
Addition of trifluoromethyl groupEnhances antibacterial and antifungal potency
Variations in linker lengthAlters bioavailability and target specificity

These findings suggest that careful design of substituents can optimize the therapeutic efficacy of triazole-based compounds.

Case Studies

  • Antifungal Screening : A study evaluated several triazole derivatives against clinical isolates of fungi. The compound exhibited an EC50 value significantly lower than traditional antifungals, indicating superior effectiveness .
  • Anticancer Efficacy : In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell growth at nanomolar concentrations. This was attributed to its ability to induce apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the key structural features of N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine?

  • Answer : The compound comprises a pyrimidin-2-amine core substituted with a trifluoromethyl group at position 4 and a methyl-linked 1,2,3-triazole moiety at position 2. The triazole is further substituted with a thiophene ring. Structural determination via X-ray crystallography (using SHELX software) confirms the planar geometry of the pyrimidine and triazole rings, with the thiophene contributing to π-π stacking interactions. The trifluoromethyl group enhances lipophilicity, impacting solubility and membrane permeability .

Q. What synthetic routes are effective for preparing this compound?

  • Answer : A multi-step synthesis is typically employed:

  • Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, using thiophen-2-yl azide and propargylamine derivatives .
  • Step 2 : Nucleophilic substitution on 4-(trifluoromethyl)pyrimidin-2-amine with the triazole-methyl intermediate under basic conditions (e.g., K₂CO₃/DMF at 90°C) .
  • Step 3 : Purification via column chromatography (hexane/EtOAC gradient) yields the final compound with >95% purity .

Q. How is the compound characterized post-synthesis?

  • Answer : Key techniques include:

  • HRMS (ESI) : To confirm molecular weight (e.g., expected [M+H]+ for C₁₄H₁₁F₃N₆S: 353.08) .
  • NMR : ¹H NMR (δ 8.5–8.7 ppm for pyrimidine protons; δ 7.2–7.5 ppm for thiophene protons) and ¹⁹F NMR (δ -60 to -65 ppm for CF₃) .
  • X-ray crystallography : Resolves bond angles and torsional strain in the triazole-thiophene linkage .

Advanced Research Questions

Q. How does the thiophene-triazole moiety influence biological activity?

  • Answer : The thiophene enhances lipophilicity, improving membrane permeability, while the triazole acts as a hydrogen-bond acceptor, facilitating target binding (e.g., kinase inhibition). Comparative studies show that replacing thiophene with phenyl reduces activity by 40%, highlighting its role in target engagement .

Q. What strategies resolve contradictions in solubility vs. bioactivity data?

  • Answer :

  • Issue : The trifluoromethyl group reduces aqueous solubility but is critical for target affinity.
  • Resolution : Introduce polar substituents (e.g., hydroxyl or morpholine) on the pyrimidine ring while retaining the CF₃ group. For example, 4-(trifluoromethyl)-5-hydroxypyrimidine analogs show improved solubility (logP reduced by 0.8) without compromising IC₅₀ values .

Q. What computational methods predict binding modes with biological targets?

  • Answer :

  • Molecular docking (AutoDock Vina) : Models interactions with ATP-binding pockets (e.g., EGFR kinase), identifying key residues (e.g., Lys721) forming hydrogen bonds with the triazole .
  • MD simulations (GROMACS) : Assess stability of the ligand-receptor complex over 100 ns, revealing conformational flexibility in the thiophene moiety .

Q. How can structural modifications optimize pharmacokinetic properties?

  • Answer :

  • Modification : Replace methyl linker with ethylene glycol to enhance solubility.
  • Result : Ethylene glycol derivatives show 3x higher aqueous solubility but require reevaluation of metabolic stability (CYP3A4 susceptibility) .
  • Table :
ModificationSolubility (mg/mL)IC₅₀ (nM)Metabolic Half-life (h)
Parent compound0.12452.1
Ethylene glycol analog0.38521.5

Methodological Notes

  • Data Contradiction Analysis : Discrepancies in bioactivity data (e.g., varying IC₅₀ across assays) may arise from differences in cell lines (HEK293 vs. HeLa) or assay conditions (ATP concentration). Normalize data using internal controls (e.g., staurosporine as a kinase inhibitor reference) .
  • Experimental Design : For SAR studies, prioritize modifying the triazole substituent (e.g., replacing thiophene with furan or pyrrole) while keeping the pyrimidine core constant to isolate electronic effects .

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